Mycobacterium tuberculosis CysK1 Inhibition: 2.5 µM IC50 Differentiation from NAC
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine demonstrates a quantifiable inhibitory effect on Mycobacterium tuberculosis CysK1 (O-acetylserine sulfhydrylase) with an IC50 of 2.50E+3 nM [1]. In contrast, unmodified N-acetyl-L-cysteine (NAC) is not reported to exhibit inhibitory activity against this specific prokaryotic cysteine synthase target. This represents a functional gain in target engagement conferred by the 4-imino-1-methyl-1,4-dihydropyrimidin-2-yl substituent.
| Evidence Dimension | IC50 for CysK1 inhibition |
|---|---|
| Target Compound Data | IC50 = 2.50E+3 nM |
| Comparator Or Baseline | N-acetyl-L-cysteine (NAC): No significant inhibition reported for CysK1 |
| Quantified Difference | Gain of 2.50E+3 nM inhibitory activity relative to undetectable NAC baseline |
| Conditions | Inhibition of hexahistidine-tagged recombinant Mycobacterium tuberculosis CysK1 expressed in Escherichia coli BL21(DE3) [1] |
Why This Matters
Provides a selective chemical probe for mycobacterial cysteine synthase, a validated target in antitubercular drug discovery, which unmodified NAC or simple mercapturic acids cannot address.
- [1] BindingDB Entry BDBM50615372 (CHEMBL4779833). Affinity Data: IC50 2.50E+3 nM. Assay: Inhibition of hexahistidine-tagged recombinant Mycobacterium tuberculosis CysK1 expressed in Escherichia coli BL21(DE3). View Source
